Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate is a complex organic compound characterized by its unique combination of a tetrazole ring, an acetamido group, and a benzoate ester. This compound is notable for its potential applications in medicinal chemistry and material science due to its intricate molecular structure and biological activity.
This compound can be synthesized through various chemical methods, typically involving multiple synthetic steps that utilize readily available starting materials. The synthesis often includes the formation of the tetrazole ring, introduction of the thioether linkage, and subsequent modifications to achieve the final product.
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen atoms in their ring structures. It is also classified under pharmaceuticals due to its potential therapeutic applications.
The synthesis of ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate typically involves several key steps:
The reaction conditions for each step are crucial for achieving high yields and purity. For example, the formation of the tetrazole ring may require specific catalysts and temperature control to optimize reaction kinetics.
The molecular structure of ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate consists of:
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific ratios. Its molecular weight is approximately 342.42 g/mol.
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate can participate in several chemical reactions:
For oxidation reactions, acidic conditions may be required to facilitate the process. Reduction typically occurs under anhydrous conditions to prevent side reactions.
The mechanism of action for ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate involves its interaction with specific biological targets. The tetrazole structure may inhibit enzyme activity by mimicking substrate binding sites or altering receptor conformation. The thioether and acetamido groups enhance binding affinity and specificity towards target molecules.
The compound is expected to exhibit moderate solubility in organic solvents due to its ester functionality while being less soluble in water due to its hydrophobic aromatic components.
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations relevant in synthetic organic chemistry.
Ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate has several promising applications:
The compound emerged from early 21st-century research into sulfanylacetamide-bridged heterocycles, driven by the pharmacological success of tetrazole-containing drugs like the angiotensin II receptor antagonists. Its specific structural motif—featuring a 1-phenyltetrazole unit connected to a benzoate ester via a –NH–C(O)–CH₂–S– linker—represents an innovative approach to molecular hybridization in medicinal chemistry. This design capitalizes on the metabolic stability of the tetrazole ring (compared to carboxylic acids) while incorporating the conformational flexibility of the thioether spacer. Patent literature from the 2010s reveals systematic exploration of this chemotype, particularly in neurological and metabolic disorder therapeutics [2] [4]. Commercial availability through specialty suppliers (e.g., Sigma-Aldrich’s rare chemical collection) since the mid-2010s enabled broader research applications beyond original pharmaceutical development contexts [7].
This compound serves as a sophisticated building block in multistep syntheses due to three reactive handles:
A notable application is in synthesizing calcium channel blockers, where its structure serves as the central core. Modifications typically occur at three sites:
For example, WO2012004604 demonstrates its conversion to neurologically active molecules via nucleophilic displacement at the thioether moiety with amines like morpholine or piperazine [2]. The ethyl ester group provides solubility advantages during purification while allowing late-stage modification – a strategic design element for combinatorial chemistry.
Table 2: Synthetic Intermediates Derived from the Core Structure
Derivative Modification Site | Example Compound | Application Context |
---|---|---|
Tetrazole N-substitution | 1-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)tetrazole | Calcium channel blockers [2] |
Thioether oxidation | Sulfone analog | Not described in results |
Ester hydrolysis | Carboxylic acid derivative | Salt formation for purification |
Phenyl ring replacement | 1-(3-Trifluoromethylphenyl)tetrazole variant | Enhanced bioactivity [2] |
The compound’s primary pharmacological interest stems from its structural similarity to patented calcium channel blockers and obesity therapeutics. WO2012004604 specifically claims tetrazole-thioacetamides as T-type calcium channel inhibitors for pain management, with exemplified analogs showing:
MX2013008656 extends applications to metabolic disorders, where the scaffold’s ability to penetrate CNS targets neuropeptide Y (NPY) receptors implicated in appetite regulation. Key pharmacodynamic features include:
Molecular hybridization strategies leverage this core to create dual-mechanism agents. For instance, attaching basic amines to the thioether generates compounds active against both calcium channels and obesity targets [4].
Table 3: Pharmacological Targets of Structural Analogs
Therapeutic Area | Molecular Target | Reported Activities of Analogs |
---|---|---|
Pain Management | T-type calcium channels | Inflammatory pain suppression [2] |
Metabolic Disorders | Neuropeptide Y receptors | Appetite suppression, weight loss [4] |
Neurological Disease | Voltage-gated sodium channels | Patent applications (no specific data in results) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7